Z-Tyr-NH2

Vue d'ensemble

Description

Z-Tyr-NH2, also known as this compound, is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 333738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Z-Tyr-NH2, also known as N-acetyltyrosineamide , is a small aromatic peptide that primarily targets Protein Tyrosine Phosphatases (PTPs) . PTPs are highly regulated enzymes with diverse substrate specificity and play a crucial role in the Tyr phosphorylation status of cellular proteins . This process is exerted in holozoan organisms by the coordinated action of Protein Tyrosine Kinases (PTKs) and PTPs .

Mode of Action

The mode of action of this compound involves its interaction with PTPs. PTPs dephosphorylate specific phosphoTyr (pTyr) residues from protein substrates . The interaction of this compound with these targets leads to changes in the phosphorylation status of cellular proteins, which can influence various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Tyr phosphorylation/dephosphorylation pathway . This pathway is a regulatory mechanism of the responses of cells to physiological and pathological changes in their environment . It is exerted in holozoan organisms by the coordinated action of PTKs and PTPs .

Pharmacokinetics

Similar small aromatic peptides have been shown to permeate lipid bilayers, which could impact their bioavailability .

Result of Action

The result of this compound’s action on PTPs is the modulation of the Tyr phosphorylation status of cellular proteins. This can influence various cellular processes, including cell survival, growth, differentiation, and aging .

Analyse Biochimique

Biochemical Properties

Z-Tyr-NH2 interacts with a variety of enzymes, proteins, and other biomolecules. The phenol functionality in the side chain of this compound contributes to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group . Additionally, this compound is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, the nitration of this compound is a crucial oxidative post-translational modification of proteins involved in numerous physiological processes and diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound is involved in the oxidation of monophenols into catechols and the catechols further into corresponding benzoquinone products .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It is also involved in the two-step reaction of melanin synthesis and is considered as the key substance in the process of pigmentation and food browning in vertebrates .

Activité Biologique

Z-Tyr-NH2, also known as Z-tyrosinamide, is a derivative of the amino acid tyrosine, where the amino group is modified to enhance its biological activity. This compound has garnered attention in various research areas, particularly in pharmacology and biochemistry, due to its potential applications in drug development and enzyme inhibition.

Chemical Structure and Properties

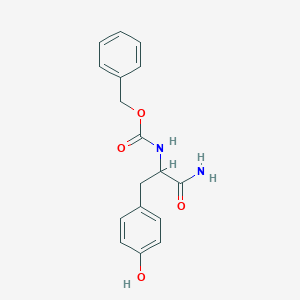

This compound is characterized by the presence of a Z-group (benzyloxycarbonyl) which protects the amino group of tyrosine, enhancing its stability and solubility. The chemical structure can be represented as follows:

This structure allows this compound to interact with various biological targets, including enzymes and receptors.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on several enzymes. Notably, it has shown promise as a substrate for carboxypeptidase Y (CPY), where it acts as a competitive inhibitor. Research indicates that this compound exhibits significant activity against CPY, with kinetic studies revealing favorable and values compared to other substrates like Z-Phe-Leu .

Table 1: Kinetic Parameters of this compound with Carboxypeptidase Y

| Substrate | (s) | (mM) | (mMs) |

|---|---|---|---|

| This compound | 420 | 0.10 | 4200 |

| Z-Phe-Leu | 16.8 | 0.50 | 33.6 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been suggested that compounds related to tyrosine can inhibit the production of beta-amyloid peptides, which are implicated in Alzheimer's disease. In vitro studies indicate that this compound can modulate signaling pathways associated with neuroprotection .

Case Studies

- Inhibition of Tyrosinase : A study investigated the inhibitory effects of various peptides derived from royal jelly on tyrosinase activity, revealing that this compound could be a potential candidate for further research due to its structural similarity to effective inhibitors .

- Antiplatelet Activity : Another case study explored the use of cyclic peptides similar to this compound in inhibiting platelet aggregation. This study demonstrated that modifications to the tyrosine residue could enhance antiplatelet activity, suggesting potential therapeutic applications in cardiovascular diseases .

Research Findings

Recent findings indicate that this compound's biological activity can be influenced by various factors such as pH and temperature during enzymatic reactions. For instance, optimal conditions for enzyme inhibition were identified at pH 6.5, where this compound exhibited maximal inhibitory effects against CPY .

Moreover, studies have shown that the acylation of tyrosine residues can significantly affect their biological function. In one experiment, this compound was acylated using environmentally friendly reagents, resulting in enhanced inhibitory activity against targeted enzymes .

Propriétés

IUPAC Name |

benzyl N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c18-16(21)15(10-12-6-8-14(20)9-7-12)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,20H,10-11H2,(H2,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPCVJYIWLEUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318666 | |

| Record name | benzyl N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19898-39-6 | |

| Record name | NSC333738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.